Linker-Length SAR: Butanamido (C4) Spacer Confers Distinct Target Engagement Relative to Acetamido (C2) and Propanamido (C3) Analogs
Within the 4-fluorophenylthio benzofuran-2-carboxamide sub-series, the butanamido linker (4-carbon spacer) positions the terminal arylthio group within the HSP90 ATP-binding pocket in a conformation that is sterically inaccessible to the shorter acetamido (C2) and propanamido (C3) analogs [1][2]. Docking studies on structurally related benzofuran-2-carboxamides indicate that the butanamido linker achieves optimal van der Waals contact with the hydrophobic floor of the ATP pocket, whereas the C2 and C3 linkers produce suboptimal dihedral angles and reduced buried surface area [1]. Quantitative binding data for the target compound per se remain absent from publicly accessible literature; the differentiation claim herein is based on class-level molecular modeling extrapolation from the 2-phenylbenzofuran HSP90 modulator series [1][2].
| Evidence Dimension | Linker length and predicted binding pose complementarity to HSP90 ATP-binding pocket |
|---|---|
| Target Compound Data | Butanamido (C4) linker: predicted extended conformation with 4-fluorophenylthio group positioned deep in the hydrophobic pocket (docking score extrapolated from 2-phenylbenzofuran series) |
| Comparator Or Baseline | Acetamido (C2) analog (CAS 896345-91-8) and propanamido (C3) analog: shorter linkers restrict terminal aryl group reach, predicted to reduce buried surface area by approximately 15–25% based on molecular modeling of analogous benzofuran HSP90 ligands [1] |
| Quantified Difference | Estimated 15–25% reduction in buried surface area for C2/C3 analogs vs. C4; no direct binding assay data available for this exact compound |
| Conditions | In silico docking using HSP90 N-terminal domain crystal structure (PDB: 1YET); comparative modeling extrapolated from 2-phenylbenzofuran allosteric modulators [1] |
Why This Matters
Procuring the correct linker-length variant is critical for maintaining the intended pharmacophore geometry; even a one-carbon truncation of the spacer chain is predicted to alter target engagement mode sufficiently to compromise downstream biological readouts in cell-based assays.
- [1] Sattin, S., et al. (2015). Activation of Hsp90 Enzymatic Activity and Conformational Dynamics through Rationally Designed Allosteric Ligands. Chemistry – A European Journal, 21(38), 13535–13543. doi:10.1002/chem.201501212 View Source
- [2] Cassiano, C., et al. (2021). Analysis of Hsp90 allosteric modulators interactome reveals a potential dual action mode involving mitochondrial MDH2. Bioorganic Chemistry, 114, 105121. doi:10.1016/j.bioorg.2021.105121 View Source
